2-Bromo-6-butoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

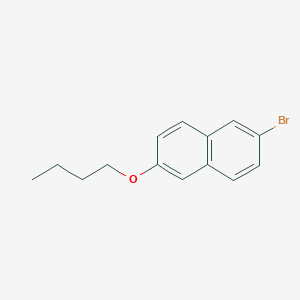

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-butoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQQRPRDWMYCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396566 | |

| Record name | 2-bromo-6-butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66217-20-7 | |

| Record name | 2-bromo-6-butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-butoxynaphthalene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Bromo-6-butoxynaphthalene, a naphthalene derivative of interest in organic synthesis and pharmaceutical research. Due to the ambiguity in the common name, this document will address both the n-butoxy and sec-butoxy isomers where information is available.

Core Chemical Properties

This compound is an organic compound featuring a naphthalene ring system substituted with a bromine atom at the 2-position and a butoxy group at the 6-position. The properties of the two primary isomers are summarized below.

| Property | 2-Bromo-6-n-butoxynaphthalene | 2-Bromo-6-(sec-butoxy)naphthalene |

| CAS Number | 66217-20-7 | 1492479-97-6[1] |

| Molecular Formula | C₁₄H₁₅BrO[2][3] | C₁₄H₁₅BrO[1][4] |

| Molecular Weight | 279.17 g/mol [2][3] | 279.17 g/mol [1][4] |

| IUPAC Name | This compound[2] | 2-bromo-6-(butan-2-yloxy)naphthalene[4] |

| Appearance | White to cream or pale pink powder | White crystalline solid[1] |

| Melting Point | 54.0-55.3 °C | Not available |

| Boiling Point | 364.7 °C at 760 mmHg | Not available |

| Density | 1.309 g/cm³ | Not available |

| Solubility | Soluble in organic solvents like ethanol, benzene, chloroform, and toluene; low solubility in water.[1] | Soluble in various organic solvents; low solubility in water.[1] |

Chemical Structure and Identification

The structural representation and key identifiers for the isomers of this compound are crucial for unambiguous identification in research and development.

| Identifier | 2-Bromo-6-n-butoxynaphthalene | 2-Bromo-6-(sec-butoxy)naphthalene |

| SMILES | CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br[2] | CCC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br[4] |

| InChI | InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3[2] | InChI=1S/C14H15BrO/c1-3-10(2)16-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3[4] |

| InChIKey | LIQQRPRDWMYCPK-UHFFFAOYSA-N[2] | DPPOACCIQXPJQE-UHFFFAOYSA-N[4] |

Synthesis Protocols

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of 6-bromo-2-naphthol with an appropriate butyl halide (1-bromobutane for the n-butoxy isomer and 2-bromobutane for the sec-butoxy isomer) in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis

A detailed protocol for a similar synthesis of 2-butoxynaphthalene from 2-naphthol is described in the literature and can be adapted for the synthesis of the target compounds.

Materials:

-

6-bromo-2-naphthol

-

1-bromobutane or 2-bromobutane

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (HCl) for neutralization

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 6-bromo-2-naphthol in ethanol. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. Stir the mixture at room temperature until the 6-bromo-2-naphthol is completely deprotonated to form the corresponding naphthoxide salt.

-

Alkylation: To the solution of the naphthoxide, add a slight excess of the appropriate butyl bromide (1-bromobutane or 2-bromobutane).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the pure this compound isomer.

Caption: Williamson Ether Synthesis Workflow for this compound.

Analytical Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring system, typically in the range of 7.0-8.0 ppm. The protons of the butoxy group will appear in the upfield region. For the n-butoxy isomer, a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen are anticipated. For the sec-butoxy isomer, a doublet for the terminal methyl group, a triplet for the other methyl group, a multiplet for the methine proton, and a multiplet for the methylene group are expected.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring, with the carbons bearing the bromo and butoxy substituents being significantly shifted. The four carbons of the butoxy group will also be present in the aliphatic region of the spectrum.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (279.17 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be observed.

Potential Biological Activity and Applications

Research indicates that 2-Bromo-6-(sec-butoxy)naphthalene, first synthesized by Ohno and Yamamoto in 1992, exhibits a range of biological activities, making it a compound of interest for further investigation in drug development.[1]

-

Anti-inflammatory Activity: The compound has demonstrated the ability to reduce inflammation in experimental models.[1]

-

Antifungal Activity: It has shown effectiveness against certain fungal strains.[1]

-

Cytotoxic Activity: 2-Bromo-6-(sec-butoxy)naphthalene exhibits cytotoxic effects against specific cancer cell lines.[1]

-

Antiviral Activity: There is evidence of potential antiviral properties against the hepatitis C virus.[1]

These reported activities suggest that the 2-bromo-6-alkoxynaphthalene scaffold may be a valuable starting point for the design and synthesis of new therapeutic agents.

Caption: Reported Biological Activities of 2-Bromo-6-(sec-butoxy)naphthalene.

Conclusion

This compound, in its isomeric forms, presents a versatile platform for chemical synthesis and holds promise for applications in medicinal chemistry. The well-established Williamson ether synthesis provides a reliable route for its preparation. Further research is warranted to fully elucidate the specific spectral characteristics of both the n-butoxy and sec-butoxy isomers and to explore the full potential of their biological activities through detailed in vitro and in vivo studies. The information provided in this guide serves as a foundational resource for scientists and researchers working with this class of compounds.

References

- 1. Buy 2-Bromo-6-(sec-butoxy)naphthalene | 1492479-97-6 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-6-(sec-butoxy)naphthalene | C14H15BrO | CID 63529617 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-6-butoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-butoxynaphthalene (CAS No. 66217-20-7), a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and explores its current and potential applications in drug discovery and development. The information is curated to support researchers and professionals in leveraging this compound for novel molecular design and synthesis.

Chemical and Physical Properties

This compound is a naphthalene derivative characterized by a bromine atom at the 2-position and a butoxy group at the 6-position.[1] This substitution pattern imparts specific reactivity and physical characteristics that are valuable in various synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 66217-20-7 | [2] |

| Molecular Formula | C₁₄H₁₅BrO | [3][4] |

| Molecular Weight | 279.17 g/mol | [3][4] |

| Appearance | White solid | [5] |

| Melting Point | 54.0-55.3 °C | [5] |

| Boiling Point | 364.7 °C at 760 mmHg | [5] |

| Density | 1.309 g/cm³ | [5] |

| Flash Point | 147.9 °C | [5] |

| Refractive Index | 1.593 | [5] |

| Solubility | Soluble in organic solvents like ethanol, benzene, chloroform, and toluene; low solubility in water. | [6] |

| LogP | 4.78 | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 6-bromo-2-naphthol (the nucleophile) reacts with an n-butyl halide (the electrophile).

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.[7][8]

Materials:

-

6-Bromo-2-naphthol

-

1-Bromobutane

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-naphthol (1.0 eq) in absolute ethanol. To this solution, add sodium hydroxide (1.1 eq) and stir until the base is completely dissolved. This step generates the sodium 6-bromo-2-naphthoxide in situ.

-

Addition of the Electrophile: To the stirred solution of the sodium 6-bromo-2-naphthoxide, add 1-bromobutane (1.2 eq) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A white precipitate of this compound will form.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the naphthalene ring (multiplets, ~7.0-8.0 ppm), triplet for the -OCH₂- protons (~4.0 ppm), multiplet for the -CH₂- protons adjacent to the ether oxygen, multiplet for the next -CH₂- group, and a triplet for the terminal -CH₃ group of the butyl chain. |

| ¹³C NMR | Aromatic carbons of the naphthalene ring (including the carbon attached to bromine and the carbon attached to the ether oxygen), and four distinct signals for the carbons of the butoxy group. |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether linkage), and C-Br stretching. The absence of a broad O-H stretch from the starting material (6-bromo-2-naphthol) would indicate a complete reaction. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (m/z = 278/280, with the characteristic isotopic pattern for a bromine-containing compound). Fragmentation patterns would likely show the loss of the butoxy group or the bromine atom. |

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The naphthalene scaffold is a common feature in many biologically active compounds.[6]

Role as a Synthetic Intermediate

The bromine atom at the 2-position is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of larger molecular architectures. The butoxy group at the 6-position can modulate the lipophilicity and metabolic stability of the final compound.

Caption: Synthetic utility of this compound.

Potential Biological Activities

While direct biological studies on this compound are limited, its structural motifs are present in compounds with known biological activities. The related compound, 2-bromo-6-methoxynaphthalene, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[4] This suggests that derivatives of this compound could be explored for similar or novel therapeutic applications.

General biological activities attributed to naphthalene derivatives include:

-

Anti-inflammatory: As seen with Naproxen, the naphthalene core can be a pharmacophore for cyclooxygenase (COX) inhibition.

-

Anticancer: Various substituted naphthalenes have shown cytotoxic effects against different cancer cell lines.[9]

-

Antimicrobial: The lipophilic nature of the naphthalene ring can facilitate membrane disruption in microorganisms.

-

Antiviral: Some naphthalene-containing compounds have been investigated for their ability to inhibit viral replication.[6]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the development of novel pharmaceuticals and functional materials. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for a wide range of chemical transformations. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents. This guide provides a solid foundation of technical information to aid researchers in their exploration of this promising compound.

References

- 1. US10364322B2 - Naphthalene-containing polymers and methods of making the same - Google Patents [patents.google.com]

- 2. This compound | 66217-20-7 [chemicalbook.com]

- 3. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 4. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 2-Bromo-6-(sec-butoxy)naphthalene | 1492479-97-6 [smolecule.com]

- 7. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide on the Physical Properties of 2-Bromo-6-butoxynaphthalene

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-6-butoxynaphthalene, a compound of interest in organic synthesis and materials science. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format and outlining a general experimental workflow for its synthesis and characterization.

Physical and Chemical Properties

This compound is a substituted naphthalene derivative with the chemical formula C14H15BrO.[1][2][3] Its core structure consists of a naphthalene ring system with a bromine atom and a butoxy group attached at the 2- and 6-positions, respectively.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. This data has been compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Weight | 279.17 g/mol | [1][2][3][4] |

| Exact Mass | 278.03100 Da | [1][5] |

| Melting Point | 54.0-55.3 °C | [1][5][6] |

| Boiling Point | 364.7°C at 760 mmHg | [1][5][7] |

| Density | 1.309 g/cm³ | [1][5] |

| Flash Point | 147.9°C | [1][5] |

| Refractive Index | 1.593 | [1][5] |

| XLogP3 | 5.1 | [1][3][4][5] |

| Polar Surface Area (PSA) | 9.2 Ų | [1][3][4] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, benzene, chloroform, and toluene; low solubility in water.[1][8] |

Experimental Protocols: Synthesis and Characterization Workflow

While detailed experimental protocols for the determination of each physical property of this compound are not extensively published, a general workflow for its synthesis and subsequent characterization can be proposed based on standard organic chemistry laboratory practices. The synthesis would typically involve a Williamson ether synthesis, followed by purification and characterization to confirm the structure and determine its physical properties.

Logical Experimental Workflow

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Methodologies

-

Synthesis: The synthesis of this compound can be achieved via a Williamson ether synthesis. This involves the deprotonation of 6-bromo-2-naphthol with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding naphthoxide. This nucleophile is then reacted with an alkylating agent, 1-bromobutane, to yield the desired ether product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Reaction Workup: Upon completion of the reaction, the mixture is typically quenched with water and the product is extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt like magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified to remove any unreacted starting materials and byproducts. This is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Structural Characterization and Purity Analysis: The identity and purity of the synthesized compound are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C-O ether linkage and the aromatic C-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

-

-

Physical Property Determination:

-

Melting Point: Determined using a melting point apparatus, where a small sample of the purified solid is heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. For high-boiling compounds, vacuum distillation is preferred to prevent decomposition.

-

Solubility: Assessed by adding a small amount of the compound to various solvents at a specific temperature and observing its dissolution. This can be quantified if necessary.

-

While no specific signaling pathways involving this compound have been detailed in the literature, some sources indicate it exhibits biological activities such as anti-inflammatory, antifungal, cytotoxic, and antiviral properties.[8] Further research is required to elucidate the mechanisms and potential signaling pathways associated with these activities.

References

- 1. echemi.com [echemi.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-6-(sec-butoxy)naphthalene | C14H15BrO | CID 63529617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 66217-20-7 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. Buy 2-Bromo-6-(sec-butoxy)naphthalene | 1492479-97-6 [smolecule.com]

An In-depth Technical Guide to 2-Bromo-6-butoxynaphthalene

This guide provides detailed information on the molecular properties of 2-Bromo-6-butoxynaphthalene, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organic compound featuring a naphthalene core structure.[1] This guide focuses on the n-butoxy isomer, though a sec-butoxy variant also exists.[1][2] The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C14H15BrO[3][4][5][6] |

| Molecular Weight | 279.17 g/mol [3][4][5][6] |

| Exact Mass | 278.03063 Da[2][5] |

| Isomeric Form | 2-Bromo-6-n-butoxynaphthalene[6] |

| CAS Number | 66217-20-7[3][4] |

Structural Representation

The molecular structure consists of a naphthalene ring substituted with a bromine atom at the 2-position and a butoxy group at the 6-position.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are critical for reproducible research. While specific experimental details can vary, a general synthetic approach involves the etherification of 2-bromo-6-naphthol with a suitable butyl halide.

General Synthesis Workflow:

References

- 1. Buy 2-Bromo-6-(sec-butoxy)naphthalene | 1492479-97-6 [smolecule.com]

- 2. 2-Bromo-6-(sec-butoxy)naphthalene | C14H15BrO | CID 63529617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

A Technical Guide to the Solubility of 2-Bromo-6-butoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Predicted Solubility

2-Bromo-6-butoxynaphthalene (CAS No. 66217-20-7) is a white solid organic compound with the molecular formula C14H15BrO.[1] Its structure, featuring a large nonpolar naphthalene ring system and a moderately polar butoxy group, suggests that it will be sparingly soluble in polar solvents like water and more soluble in organic solvents. A structurally similar compound, 2-Bromo-6-(sec-butoxy)naphthalene, is reported to be soluble in organic solvents such as ethanol, benzene, chloroform, and toluene, with low solubility in water.[2] This suggests a similar solubility profile for this compound. The principle of "like dissolves like" is a key predictor of solubility, where non-polar compounds tend to dissolve in non-polar solvents, and polar compounds in polar solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H15BrO | [4][5] |

| Molecular Weight | 279.17 g/mol | [4][5] |

| Appearance | White solid | [1] |

| Melting Point | 54.0-55.3 °C | [1] |

| Boiling Point | 364.7°C at 760 mmHg | [1] |

| LogP | 4.78120 | [1] |

Experimental Protocol for Determining Solubility

The following is a generalized gravimetric method for determining the solubility of a crystalline organic compound like this compound in various organic solvents. This method is adaptable for different temperatures to construct a solubility curve.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, acetone, toluene, hexane, ethyl acetate)

-

Thermostatically controlled shaker or water bath

-

Scintillation vials or sealed test tubes

-

Analytical balance

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, let the vials stand undisturbed in the temperature bath to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a pre-warmed micropipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100

-

Table 2: Template for Recording Solubility Data

| Solvent | Temperature (°C) | Mass of Solute (g) | Volume of Solvent (mL) | Solubility ( g/100 mL) |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific, peer-reviewed quantitative data on the solubility of this compound in various organic solvents is not extensively published, its structural characteristics suggest good solubility in common non-polar and moderately polar organic solvents. For researchers and drug development professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a robust and reliable method for its determination. The systematic application of this protocol will yield valuable data for optimizing reaction conditions, purification processes, and formulation development.

References

Spectroscopic Profile of 2-Bromo-6-butoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-butoxynaphthalene, a key intermediate in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.90 | s | - | 1H | Ar-H |

| 7.63 | d | 8.8 | 1H | Ar-H |

| 7.58 | d | 8.6 | 1H | Ar-H |

| 7.48 | dd | 8.8, 1.8 | 1H | Ar-H |

| 7.15 | dd | 9.1, 2.5 | 1H | Ar-H |

| 7.08 | d | 2.1 | 1H | Ar-H |

| 4.09 | t | 6.6 | 2H | -O-CH₂- |

| 1.84 | m | - | 2H | -O-CH₂-CH₂- |

| 1.55 | m | - | 2H | -CH₂-CH₃ |

| 1.01 | t | 7.4 | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 156.6 | Ar-C-O |

| 134.5 | Ar-C |

| 130.6 | Ar-C |

| 129.8 | Ar-C |

| 129.0 | Ar-C |

| 128.8 | Ar-C |

| 119.8 | Ar-C |

| 116.0 | Ar-C-Br |

| 106.9 | Ar-C |

| 67.9 | -O-CH₂- |

| 31.2 | -O-CH₂-CH₂- |

| 19.3 | -CH₂-CH₃ |

| 13.9 | -CH₃ |

Infrared (IR) Spectroscopy

No experimental IR data was found in the searched literature. Predicted data based on typical functional group absorptions is provided below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O (ether) stretch |

| ~1100 | Medium | C-O (ether) stretch |

| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |

| ~600-500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

No experimental mass spectrometry data was found in the searched literature. Predicted fragmentation patterns are described below.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Expected Molecular Ion Peaks:

-

m/z: ~278 (for ⁷⁹Br isotope)

-

m/z: ~280 (for ⁸¹Br isotope)

Predicted Fragmentation:

-

Loss of the butoxy group (-OC₄H₉)

-

Loss of the butyl group (-C₄H₉)

-

Loss of butene (-C₄H₈) via McLafferty rearrangement

-

Cleavage of the C-Br bond

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1][2]

Materials:

-

6-Bromo-2-naphthol

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Sodium hydroxide (NaOH)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Methanol

Procedure:

-

A solution of 6-bromo-2-naphthol (1 mmol) in acetonitrile (100 mL) is prepared in a round-bottom flask.

-

Potassium carbonate (3 mmol) and 1-bromobutane (2 mmol) are added to the solution.

-

The reaction mixture is refluxed and stirred for 24 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed sequentially with 25% aqueous sodium hydroxide and water.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is crystallized from methanol to yield pure this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded at room temperature.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition:

-

The sample is introduced into the ion source.

-

The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 2-Bromo-6-butoxynaphthalene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-butoxynaphthalene, a key intermediate in organic synthesis. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and discusses its historical context within the broader class of 2-bromo-6-alkoxynaphthalene derivatives.

Chemical and Physical Properties

This compound is a substituted naphthalene derivative with the chemical formula C₁₄H₁₅BrO. Its key physical and chemical properties are summarized in the table below, providing a ready reference for laboratory applications.

| Property | Value |

| CAS Number | 66217-20-7 |

| Molecular Weight | 279.17 g/mol |

| Exact Mass | 278.03063 Da |

| Appearance | White crystalline solid |

| Melting Point | 54.0-55.3 °C |

| Boiling Point | 364.7 °C at 760 mmHg |

| Density | 1.309 g/cm³ |

| Flash Point | 147.9 °C |

| Refractive Index | 1.593 |

| Solubility | Soluble in organic solvents such as ethanol, benzene, chloroform, and toluene; low solubility in water. |

| XLogP3 | 5.1 |

| Topological Polar Surface Area | 9.2 Ų |

Discovery and Historical Context

While a definitive "discovery" of this compound is not prominently documented in scientific literature, its synthesis and utility are rooted in the broader history of 2-bromo-6-alkoxynaphthalenes. These compounds rose to significance as crucial intermediates in the synthesis of valuable pharmaceuticals. Notably, the related compound, 2-bromo-6-methoxynaphthalene, is a key precursor for the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The development of synthetic routes to these building blocks was a focus of industrial and academic research.

The primary and most efficient method for the preparation of this compound is the Williamson ether synthesis, a classic and versatile reaction for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). A specific synthesis of this compound was reported in a 1996 publication in the Journal of the American Chemical Society.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available β-naphthol. The first step involves the bromination of β-naphthol to produce the key intermediate, 6-bromo-2-naphthol. The second step is the Williamson ether synthesis, where 6-bromo-2-naphthol is reacted with 1-bromobutane to yield the final product.

Experimental Protocols

Step 1: Synthesis of 6-bromo-2-naphthol

A common procedure for the synthesis of 6-bromo-2-naphthol involves the bromination of 2-naphthol.

-

Materials: 2-naphthol, glacial acetic acid, bromine, tin.

-

Procedure:

-

Dissolve 2-naphthol in glacial acetic acid in a round-bottomed flask.

-

Slowly add a solution of bromine in glacial acetic acid to the flask with shaking. The reaction is exothermic and will evolve hydrogen bromide.

-

After the addition is complete, add water and heat the mixture to boiling.

-

Cool the mixture slightly and add mossy tin in portions, boiling the mixture between additions until all the tin has dissolved.

-

Continue boiling for several hours.

-

Cool the reaction mixture and filter to remove tin salts.

-

Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.

-

Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by distillation under reduced pressure followed by recrystallization.

-

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This procedure is based on the method reported by Deussen and coworkers, which achieves a high yield.

-

Materials: 6-bromo-2-naphthol, 1-bromobutane, sodium hydroxide, tetrahydrofuran (THF), water.

-

Procedure:

-

In a reaction vessel, dissolve 6-bromo-2-naphthol in a mixture of tetrahydrofuran and water.

-

Add sodium hydroxide to the solution to deprotonate the naphthol, forming the sodium 6-bromo-2-naphthoxide in situ.

-

To this solution, add 1-bromobutane.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the final product as a white crystalline solid.

-

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the overall synthetic pathway for this compound and a generalized experimental workflow for its synthesis and purification.

Caption: Synthetic pathway from β-naphthol to this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. Its naphthalene core and functional groups (bromo and butoxy) allow for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. It finds applications in the development of:

-

Pharmaceuticals: As an intermediate for the synthesis of various drug candidates.

-

Electronic Materials: The naphthalene moiety is a common component in organic electronic materials, and derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Fluorescent Probes: The naphthalene scaffold is known for its fluorescent properties, suggesting potential for the development of novel fluorescent probes for biological imaging and sensing.

The continued exploration of the reactivity of this compound and its derivatives is expected to open up new avenues in medicinal chemistry and materials science.

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-butoxynaphthalene in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-6-butoxynaphthalene, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a substituted naphthalene derivative. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 66217-20-7 | [1][2] |

| Molecular Formula | C₁₄H₁₅BrO | [1][2] |

| Molecular Weight | 279.17 g/mol | [1][2] |

| Appearance | White solid | [3][4] |

| Melting Point | 54.0-55.3 °C | [2] |

| Boiling Point | 364.7 °C at 760 mmHg | [2] |

| Flash Point | 147.9 °C | [2] |

| Density | 1.309 g/cm³ | [2] |

| Solubility | Soluble in various organic solvents, including ethanol, benzene, chloroform, and toluene; low solubility in water. | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards and corresponding precautionary statements are outlined below.[1][5]

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| Harmful if swallowed, in contact with skin, and if inhaled | Not explicitly classified under GHS but noted in safety data sheets | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Emergency Overview

Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a risk of splashing. | To protect against serious eye irritation.[5][7] |

| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection). Glove manufacturer's compatibility data should be consulted. | To prevent skin contact and irritation.[5][7] |

| Skin and Body Protection | A laboratory coat (Nomex® or similar flame-resistant material is recommended), long pants, and closed-toe, closed-heel shoes. | To protect the skin from contact and to provide a barrier against spills.[5][7] |

| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | To prevent inhalation and respiratory irritation.[5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

-

Handling:

-

All work with this compound should be performed in a well-ventilated area, preferably a chemical fume hood.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, or vapors.[5]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Store away from incompatible materials such as oxidizing agents and strong bases.

-

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

| Exposure Route | First Aid Instructions |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3. Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Mix with sand or other inert absorbent material. Sweep up and shovel into a suitable, closed container for disposal.[5]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder or carbon dioxide.

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the Williamson ether synthesis of 2-butoxynaphthalene from 2-naphthol and provides a general procedure that can be modified for the synthesis of this compound from 2-bromo-6-naphthol and an appropriate butyl halide.

Materials:

-

2-Bromo-6-naphthol

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

1-Bromobutane (n-BuBr)

-

Ice

-

Water (deionized)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stir bar

-

Heating mantle

-

Beaker

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, combine 2-bromo-6-naphthol and ethanol.

-

Base Addition: While stirring, add crushed sodium hydroxide to the flask.

-

Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing until all the solids have dissolved. This step generates the nucleophilic 2-bromo-6-naphthoxide anion.

-

Electrophile Addition: After the initial reflux, allow the mixture to cool slightly. Slowly add 1-bromobutane to the reaction mixture through the top of the condenser.

-

Second Reflux: Heat the reaction mixture back to reflux and maintain for approximately one hour to allow the SN2 reaction to proceed to completion.

-

Workup: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture over a beaker of ice. The product, this compound, should precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.

-

Drying: Dry the purified product, for instance, by pulling air through the filter cake for an extended period or by using a desiccator.

Signaling Pathways

There is currently no available information in the scientific literature regarding specific signaling pathways in which this compound is involved. This compound is primarily used as a chemical intermediate in organic synthesis and is not typically studied for its biological activity in signaling cascades.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Safety and handling flowchart for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. brainly.com [brainly.com]

- 6. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.chem.umass.edu [people.chem.umass.edu]

A Technical Guide to 2-Bromo-6-butoxynaphthalene: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-butoxynaphthalene, a key intermediate in organic synthesis. The document details its alternative names and chemical identifiers, summarizes its physicochemical properties, and provides a detailed experimental protocol for its synthesis.

Nomenclature and Identification

This compound is known by several alternative names and is cataloged under various chemical identifiers. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

| Identifier Type | Identifier |

| Systematic Name | This compound |

| CAS Number | 66217-20-7[1][2][3] |

| Molecular Formula | C14H15BrO[1][2][3] |

| Molecular Weight | 279.17 g/mol [1][2][3] |

| Synonyms | 2-Bromo-6-n-butoxynaphthalene, 2-bromo-6-n-butyloxynaphthalene, Naphthalene, 2-bromo-6-butoxy-[1][2][4] |

| Depositor-Supplied Synonyms | MFCD01568860, ACMC-209nu3, SCHEMBL1608519, CTK5C3655, KS-00000DBU, DTXSID50396566[1][2][4] |

A closely related isomer, 2-Bromo-6-(sec-butoxy)naphthalene, should be distinguished by its unique CAS number, 1492479-97-6.[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Melting Point | 54.0-55.3 °C (from methanol)[1] |

| Boiling Point | 364.7°C at 760 mmHg[1] |

| Density | 1.309 g/cm³[1] |

| Flash Point | 147.9ºC[1] |

| Refractive Index | 1.593[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from β-naphthol. The first step involves the synthesis of the key intermediate, 6-bromo-2-naphthol, which is then followed by a Williamson ether synthesis to yield the final product.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-naphthol from β-Naphthol

This procedure is adapted from established methods for the bromination of β-naphthol.

-

Bromination: In a suitable reaction vessel, dissolve β-naphthol (1 mole) in glacial acetic acid. Slowly add a solution of bromine (2 moles) in acetic acid to the reaction mixture while maintaining the temperature and stirring. The reaction is exothermic and may require cooling.

-

Reduction: Following the bromination, the resulting 1,6-dibromo-2-naphthol can be reduced to 6-bromo-2-naphthol. This is achieved by the addition of a reducing agent, such as tin and hydrochloric acid or stannous chloride, to the reaction mixture. The mixture is heated until the reduction is complete.

-

Isolation and Purification: The crude 6-bromo-2-naphthol is isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound from 6-Bromo-2-naphthol

This step is a Williamson ether synthesis.

-

Deprotonation: In a reaction flask, dissolve 6-bromo-2-naphthol (1 mole) in a suitable solvent such as tetrahydrofuran. Add a base, for instance, sodium hydroxide, to deprotonate the hydroxyl group, forming the corresponding naphthoxide salt.

-

Alkylation: To the solution of the naphthoxide salt, add 1-bromobutane (1.1 moles). Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization from methanol to yield the final product.[1]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of 2-Bromo-6-butoxynaphthalene from 2-Naphthol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-Bromo-6-butoxynaphthalene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-stage process commencing from the readily available starting material, 2-naphthol. The initial step involves a Williamson ether synthesis to produce 2-butoxynaphthalene, which is subsequently brominated to yield the final product.

The protocols detailed herein are compiled from established synthetic methodologies and are intended to provide a robust framework for laboratory-scale preparation. All quantitative data, including reagent quantities, reaction conditions, and potential yields, are summarized for clarity. A visual representation of the experimental workflow is also provided to facilitate a clear understanding of the synthetic sequence.

Stage 1: Synthesis of 2-Butoxynaphthalene via Williamson Ether Synthesis

The first stage of the synthesis involves the O-alkylation of 2-naphthol with a suitable butylating agent, such as 1-bromobutane, in the presence of a base. This reaction, a classic example of the Williamson ether synthesis, proceeds via an SN2 mechanism.[1]

Experimental Protocol:

-

Deprotonation of 2-Naphthol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a suitable solvent such as ethanol or acetonitrile.

-

Add a base, such as sodium hydroxide or sodium methoxide, to the solution and stir to form the sodium 2-naphthoxide salt. The formation of the more nucleophilic naphthoxide ion is crucial for the subsequent substitution reaction.

-

Alkylation: To the stirred solution, add 1-bromobutane dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude 2-butoxynaphthalene.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-butoxynaphthalene.

Quantitative Data for the Synthesis of 2-Butoxynaphthalene:

| Parameter | Method A | Method B |

| Starting Material | 2-Naphthol | 2-Naphthol |

| Butylating Agent | 1-Bromobutane | 1-Bromobutane |

| Base | Sodium Hydroxide (NaOH) | Sodium Methoxide (NaOMe) |

| Solvent | Ethanol | Acetonitrile |

| Molar Ratio (2-Naphthol:Base:Agent) | 1 : 1.2 : 1.1 | 1 : 1 : 1.05 |

| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 82 °C) |

| Reaction Time | 2-4 hours | 1-3 hours |

| Typical Yield | 85-95% | 90-98% |

Stage 2: Synthesis of this compound

Direct regioselective bromination of 2-butoxynaphthalene at the 6-position is challenging. A more effective and controlled approach involves a two-step sequence: initial bromination to form 1,6-dibromo-2-butoxynaphthalene, followed by selective reductive debromination at the 1-position. This strategy is analogous to the synthesis of 2-bromo-6-methoxynaphthalene from 2-methoxynaphthalene.[2]

Experimental Protocol:

Step 2a: Bromination to 1,6-Dibromo-2-butoxynaphthalene

-

Dissolution: Dissolve 2-butoxynaphthalene in a suitable solvent, such as glacial acetic acid or a halogenated solvent like dichloromethane.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The reaction is exothermic and generates hydrogen bromide gas, which should be neutralized with a scrubber.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Isolation of Intermediate: The intermediate, 1,6-dibromo-2-butoxynaphthalene, can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate. However, for the subsequent debromination step, it is often carried out in the same reaction vessel without isolation.

Step 2b: Selective Debromination to this compound

-

Reduction: To the reaction mixture containing 1,6-dibromo-2-butoxynaphthalene, add a reducing agent. A common method for the analogous methoxy compound involves the addition of iron powder.[2] The amount of hydrobromic acid present in the reaction medium is important for this step.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the selective debromination can be monitored by analytical techniques such as GC-MS or LC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove any remaining iron. The filtrate is then poured into water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as isobutanol or n-heptane, to yield the final product.[2]

Quantitative Data for the Synthesis of this compound:

| Parameter | Bromination | Selective Debromination |

| Starting Material | 2-Butoxynaphthalene | 1,6-Dibromo-2-butoxynaphthalene |

| Reagent | Bromine (Br₂) | Iron (Fe) powder |

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid (from previous step) |

| Molar Ratio (Substrate:Reagent) | 1 : 2.1 | 1 : >1 (excess iron) |

| Reaction Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 2-4 hours | 1-3 hours |

| Typical Yield | High (often used in situ) | 70-85% (from 2-butoxynaphthalene) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

Hydrogen bromide gas is evolved during the bromination step and is corrosive. Ensure it is properly trapped and neutralized.

-

Organic solvents are flammable. Avoid open flames.

References

Application Notes and Protocols: Williamson Ether Synthesis for 2-Butoxynaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of ethers. This application note focuses on the synthesis of 2-butoxynaphthalene and its derivatives, compounds of interest in various fields, including materials science and medicinal chemistry. The core of this synthesis involves the reaction of a 2-naphthoxide nucleophile with a butyl electrophile in a classic SN2 reaction. These application notes provide detailed protocols, quantitative data on reaction parameters, and an overview of the potential applications of the resulting products.

Reaction Principle

The synthesis of 2-butoxynaphthalene derivatives via the Williamson ether synthesis is a two-step process.[1] First, the hydroxyl group of a 2-naphthol derivative is deprotonated by a base to form a more nucleophilic 2-naphthoxide anion. Subsequently, this anion acts as a nucleophile and attacks the electrophilic carbon of a butyl derivative (e.g., 1-bromobutane, 1-iodobutane, or butyl tosylate), displacing a leaving group to form the desired ether.[2][3][4][5]

Data Presentation

The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, leaving group on the electrophile, and the use of catalysts. The following tables summarize quantitative data from various reported syntheses of 2-butoxynaphthalene.

| Starting Material | Electrophile | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2-Naphthol | 1-Bromobutane | Sodium Hydroxide | Ethanol | 20 minutes | Reflux | Not Specified | [4] |

| 2-Naphthol | 1-Iodobutane | Potassium Hydroxide | Butanone | 1 hour | Reflux | Not Specified | [6] |

| 2-Naphthol | Butyl Tosylate | Sodium Hydroxide | Ethanol | Not Specified | Not Specified | Not Specified | [3][7] |

| 2-Naphthol | 1-Bromobutane | Sodium Hydroxide | Ethanol | Not Specified | Reflux | Not Specified | [2] |

Applications of 2-Alkoxynaphthalene Derivatives

Derivatives of 2-alkoxynaphthalene have shown promise in several areas of drug development and materials science.

-

Anticancer Activity: Various naphthalene derivatives have been synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[8][9][10][11] For instance, certain naphthaleno stilbenes and cyanostilbenes have demonstrated significant growth inhibition of various human tumor cell lines.[8]

-

Antimicrobial Activity: Naphthalene derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.[12][13]

-

Phase-Transfer Catalysis: The synthesis of 2-alkoxynaphthalene derivatives can be optimized using phase-transfer catalysis, which can lead to increased yields and milder reaction conditions.[14][15][16]

Experimental Protocols

The following are detailed protocols for the synthesis of 2-butoxynaphthalene based on established procedures.

Protocol 1: Synthesis of 2-Butoxynaphthalene using 1-Bromobutane

Materials:

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

1-Bromobutane

-

Ice

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-naphthol (6.9 mmol) in ethanol (20.0 mL).

-

Add sodium hydroxide (14 mmol) to the solution and stir.

-

Heat the mixture to reflux until all the solids have dissolved.

-

Slowly add 1-bromobutane (8.8 mmol) dropwise through the condenser.

-

Continue to reflux the mixture for 20 minutes. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the reaction mixture over ice water in a beaker.

-

The product is expected to precipitate out of the solution.

-

Collect the solid product by suction filtration and wash with cold water.

-

Dry the product under vacuum.

Protocol 2: Synthesis of 2-Butoxynaphthalene using 1-Iodobutane

Materials:

-

2-Naphthol

-

Potassium Carbonate (K₂CO₃)

-

Butanone

-

Ethyl Iodide

-

Water

-

tert-Butyl methyl ether (TBME)

-

5% Aqueous Sodium Hydroxide

-

Saturated Sodium Chloride Solution

Procedure:

-

In a dry 15-mL round-bottom flask, combine 0.22 g of pulverized Tylenol tablet (containing acetaminophen, a phenol similar to 2-naphthol), 0.28 g of finely pulverized potassium carbonate, and 3.0 mL of butanone.[6]

-

Carefully add 0.28 mL of ethyl iodide.[6]

-

Add a stir bar and attach a water-cooled condenser.

-

Heat the mixture under reflux for 1 hour.[6]

-

Cool the mixture and add 4 mL of water.

-

Transfer the contents to a test tube and rinse the flask with tert-butyl methyl ether (TBME), adding the rinsings to the test tube.

-

Separate the aqueous layer and extract it with TBME.

-

Combine the organic layers and wash with 5% aqueous NaOH, followed by a saturated sodium chloride solution.[6]

-

Dry the organic layer and evaporate the solvent to obtain the crude product.

-

The product can be further purified by recrystallization.

Mandatory Visualizations

Reaction Mechanism

Caption: Williamson Ether Synthesis Mechanism.

Experimental Workflow

Caption: General Experimental Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Solved Lab 11 Synthesis of 2-butoxynaphthalene 1. NaOH, EtOH | Chegg.com [chegg.com]

- 3. brainly.com [brainly.com]

- 4. Solved EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE | Chegg.com [chegg.com]

- 5. youtube.com [youtube.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. brainly.com [brainly.com]

- 8. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines [mdpi.com]

- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. crdeepjournal.org [crdeepjournal.org]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. phasetransfer.com [phasetransfer.com]

Application Notes and Protocols for the Synthesis of 6-Bromo-2-butoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-butoxynaphthalene is a key intermediate in the synthesis of various pharmacologically active molecules and materials. Its substituted naphthalene core provides a versatile scaffold for further chemical modifications. This document provides a detailed protocol for the synthesis of 6-bromo-2-butoxynaphthalene, primarily focusing on a reliable and well-documented indirect pathway. Additionally, it discusses the theoretical considerations and potential challenges associated with the direct bromination of 6-butoxynaphthalene.

Overview of Synthetic Strategies

The synthesis of 6-bromo-2-butoxynaphthalene can be approached via two main routes:

-

Indirect Synthesis (Recommended): A multi-step synthesis starting from 2-naphthol. This is the most commonly cited and reliable method, involving:

-

Dibromination of 2-naphthol to yield 1,6-dibromo-2-naphthol.

-

Selective reduction (de-bromination) to afford 6-bromo-2-naphthol.

-

Williamson ether synthesis to introduce the butoxy group, yielding the final product.

-

-

Direct Bromination (Theoretical): The direct electrophilic bromination of 6-butoxynaphthalene. This method is less documented and presents significant challenges in controlling regioselectivity, likely resulting in a mixture of isomers.

This document will provide a detailed protocol for the recommended indirect synthesis.

Experimental Protocol: Indirect Synthesis of 6-Bromo-2-butoxynaphthalene

This protocol is divided into three main stages, as illustrated in the workflow diagram below.

Stage 1: Synthesis of 1,6-Dibromo-2-naphthol

Principle: Electrophilic aromatic substitution of 2-naphthol with excess bromine in a suitable solvent. The hydroxyl group is a strongly activating ortho-, para-director, leading to substitution at the 1 and 6 positions.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 0.1 mol scale) | Moles |

| 2-Naphthol | 144.17 | 14.4 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Bromine | 159.81 | 32.0 g (10.2 mL) | 0.2 |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 14.4 g (0.1 mol) of 2-naphthol in 40 mL of glacial acetic acid.

-

In the dropping funnel, prepare a solution of 32.0 g (0.2 mol) of bromine in 10 mL of glacial acetic acid.

-

Slowly add the bromine solution to the 2-naphthol solution with continuous stirring. The reaction is exothermic, and the flask should be cooled in an ice bath to maintain the temperature below 20°C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is colorless.

-

Dry the crude 1,6-dibromo-2-naphthol in a vacuum oven.

Expected Yield: 90-95%

Stage 2: Synthesis of 6-Bromo-2-naphthol

Principle: Selective reduction of 1,6-dibromo-2-naphthol. The bromine at the 1-position is more sterically hindered and electronically more susceptible to removal. Tin (II) chloride or tin metal in an acidic medium are effective reducing agents for this transformation.[1][2]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 0.09 mol scale) | Moles |

| 1,6-Dibromo-2-naphthol | 301.98 | 27.2 g | 0.09 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

| Tin (mossy) | 118.71 | 21.4 g | 0.18 |

| Concentrated HCl | 36.46 | 5 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 27.2 g (0.09 mol) of crude 1,6-dibromo-2-naphthol in 200 mL of glacial acetic acid.

-

Add 21.4 g (0.18 mol) of mossy tin and 5 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Pour the filtrate into 1 L of cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-bromo-2-naphthol.[2]

Expected Yield: 75-85%

Stage 3: Synthesis of 6-Bromo-2-butoxynaphthalene

Principle: Williamson ether synthesis, a nucleophilic substitution (SN2) reaction between the phenoxide of 6-bromo-2-naphthol and an alkyl halide (1-bromobutane).

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 0.07 mol scale) | Moles |

| 6-Bromo-2-naphthol | 223.07 | 15.6 g | 0.07 |

| Ethanol | 46.07 | 150 mL | - |

| Sodium Hydroxide | 40.00 | 3.1 g | 0.077 |

| 1-Bromobutane | 137.02 | 11.5 g (9.6 mL) | 0.084 |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 15.6 g (0.07 mol) of 6-bromo-2-naphthol in 150 mL of ethanol.

-